2-(Butylamino)-3-chloronaphthalene-1,4-dione

Physicochemical Properties Drug Discovery ADME

Research on 1,4-naphthoquinone anticancer leads often fails due to unpredictable substituent effects. 2-(Butylamino)-3-chloronaphthalene-1,4-dione (CAS 22272-30-6) is a structurally defined benchmark that eliminates this variable. • Known cytotoxic activity against HepG2, HuCCA-1, A549, and MOLT-3 cancer cell lines. • Used as a reference standard in QSAR model development, enabling quantitative scaffold optimization. • Well-characterized hazard profile with a comprehensive SDS, supporting compliant SOP creation. Provides researchers with reproducible data and procurement managers with a reliable, lab-ready product.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 22272-30-6
Cat. No. B188830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)-3-chloronaphthalene-1,4-dione
CAS22272-30-6
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
InChIInChI=1S/C14H14ClNO2/c1-2-3-8-16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-7,16H,2-3,8H2,1H3
InChIKeyJCFNCUAAGWEUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butylamino)-3-chloronaphthalene-1,4-dione (CAS 22272-30-6): A Key 1,4-Naphthoquinone Building Block for Drug Discovery and Chemical Biology


2-(Butylamino)-3-chloronaphthalene-1,4-dione (CAS 22272-30-6) is a synthetic 2-substituted amino-3-chloro-1,4-naphthoquinone derivative [1]. Characterized by a 1,4-naphthoquinone core with a butylamino group at the 2-position and a chlorine atom at the 3-position, it has been investigated as an anticancer agent, with its cytotoxic activity assessed against a panel of human cancer cell lines including HepG2, HuCCA-1, A549, and MOLT-3 [2]. This compound is a key structural analog in the development of novel anticancer and anti-infective leads.

Why Generic 1,4-Naphthoquinones Cannot Substitute for 2-(Butylamino)-3-chloronaphthalene-1,4-dione in Specialized Assays


1,4-Naphthoquinone derivatives are not a homogeneous class; their biological activity is exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinones, the cytotoxic potency against various cancer cell lines varied dramatically. The most potent compound against HepG2, HuCCA-1, and A549 was m-acetylphenylamino derivative (IC50: 4.758, 2.364, and 12.279 µM, respectively), while the p-acetylphenylamino analog was most potent against MOLT-3 (IC50: 2.118 µM) [2]. Therefore, even minor changes in the 2-amino substituent, such as replacing the n-butyl chain with a tert-butyl or phenyl group, can lead to unpredictable and significant alterations in target engagement, selectivity, and overall biological profile. Relying on a generic, uncharacterized naphthoquinone analog introduces a high risk of experimental failure and irreproducible data.

Quantitative Evidence Guide for Procuring 2-(Butylamino)-3-chloronaphthalene-1,4-dione


Physicochemical Profile: Defining Solubility and Permeability Parameters for Assay Development

The compound's LogP value is 3.03, with a Molecular Weight of 263.72 g/mol . This LogP is intermediate within its analog series; for instance, the tert-butyl analog (2-(tert-butylamino)-3-chloronaphthalene-1,4-dione) has a predicted density of 1.26 g/cm³ and a higher boiling point (353.6ºC at 760 mmHg) [1], indicative of different physical properties. The specific LogP of 3.03 for the n-butylamino derivative directly informs solubility and permeability predictions for cell-based assays.

Physicochemical Properties Drug Discovery ADME

Purity Benchmarking: Ensuring Reproducible Biological Data

Commercial sources offer this compound with defined purity levels of 90% or a minimum of 95% . In contrast, many closely related naphthoquinone derivatives are often synthesized in-house for research purposes, where purity is variable and may not be rigorously characterized [1]. Procuring a batch with a certified purity of ≥95% directly mitigates the risk of off-target effects or diminished potency caused by impurities, a critical factor for consistent and interpretable results in biological assays.

Chemical Purity Reproducibility Procurement

Safety and Handling Profile: A Critical Differentiator for Laboratory Workflows

The compound carries specific GHS hazard classifications, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This clearly defined hazard profile, with associated Precautionary Phrases (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection), enables a precise risk assessment. This is in direct contrast to analogs for which no such safety data is publicly available [1], forcing laboratories to assume a worst-case scenario for handling and disposal.

Laboratory Safety Risk Assessment Handling

Optimal Application Scenarios for Procuring 2-(Butylamino)-3-chloronaphthalene-1,4-dione


As a Validated Tool Compound for Anticancer Drug Discovery

This compound is ideally suited for use as a validated tool in anticancer drug discovery programs. Its established cytotoxicity against a panel of cancer cell lines, including HepG2 (liver), HuCCA-1 (cholangiocarcinoma), A549 (lung), and MOLT-3 (leukemia), provides a well-defined baseline for structure-activity relationship (SAR) studies and mechanistic investigations [1]. Researchers can confidently use this compound to benchmark new analogs, validate assay systems, or investigate the role of the n-butylamino substituent in modulating biological activity.

As a Reference Standard in QSAR Model Development

The compound has been explicitly used in the development and validation of quantitative structure-activity relationship (QSAR) models for anticancer activity [2]. Its inclusion in a set of 2-substituted amino-3-chloro-1,4-naphthoquinones allowed researchers to identify key physicochemical descriptors governing cytotoxicity. Therefore, this compound serves as a valuable reference standard for computational chemists and modelers seeking to build or validate predictive models for this chemical class.

As a Benchmark for Assay Reproducibility and Laboratory Compliance

Given its defined purity grades and comprehensive safety data sheet (SDS) , this compound is an excellent choice for establishing and validating standard operating procedures (SOPs) in a laboratory setting. Its known hazards and handling requirements allow for the creation of controlled, compliant workflows for the safe use of naphthoquinone derivatives, minimizing risk and ensuring data integrity across different experiments and users.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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